molecular formula C11H16N2OS B14127977 1-(Phenylsulfonimidoyl)piperidine

1-(Phenylsulfonimidoyl)piperidine

Cat. No.: B14127977
M. Wt: 224.32 g/mol
InChI Key: PNXMXPQLUZFFIW-UHFFFAOYSA-N
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Description

1-(Phenylsulfonimidoyl)piperidine is a chemical compound with the molecular formula C11H16N2OS and a molecular weight of 224.32 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenylsulfonimidoyl group attached to the piperidine ring

Preparation Methods

The synthesis of 1-(Phenylsulfonimidoyl)piperidine can be achieved through several routes. One practical method involves the one-pot transformation of tertiary sulfinamides through NH transfer . This reaction is mediated by commercially available (diacetoxyiodo)benzene and ammonium carbamate in methanol under convenient conditions. The reaction is efficient and tolerates a wide range of functional groups, making it suitable for the preparation of sulfonimidamides.

Industrial production methods for this compound typically involve the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives on a larger scale.

Chemical Reactions Analysis

1-(Phenylsulfonimidoyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfonyl derivatives, while reduction with sodium borohydride can produce sulfonamides.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonimidoyl)piperidine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by forming stable complexes with the active sites of enzymes, thereby preventing substrate binding and catalysis . This inhibition can lead to various biological effects, including antibacterial activity and modulation of metabolic pathways.

Comparison with Similar Compounds

1-(Phenylsulfonimidoyl)piperidine can be compared with other similar compounds, such as sulfonamides and sulfoximines. These compounds share structural similarities but differ in their chemical properties and biological activities.

The uniqueness of this compound lies in its sulfonimidoyl group, which imparts distinct chemical and biological properties compared to sulfonamides and sulfoximines.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical structure allows it to undergo a variety of reactions and interact with biological targets in ways that are distinct from other similar compounds

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

imino-oxo-phenyl-piperidin-1-yl-λ6-sulfane

InChI

InChI=1S/C11H16N2OS/c12-15(14,11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8,12H,2,5-6,9-10H2

InChI Key

PNXMXPQLUZFFIW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=N)(=O)C2=CC=CC=C2

Origin of Product

United States

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